molecular formula C12H2Br6O2 B022475 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin CAS No. 103456-42-4

1,2,3,4,6,7-Hexabromo-dibenzo-dioxin

Cat. No. B022475
M. Wt: 657.6 g/mol
InChI Key: RZDHYIJHBJEYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,6,7-Hexabromo-dibenzo-dioxin (HxBDD) is a halogenated organic compound that belongs to the family of dioxins. It is a highly toxic and persistent environmental pollutant that has gained significant attention in recent years due to its adverse effects on human health and the environment. HxBDD is formed as a byproduct of industrial processes, such as waste incineration, and has been found in various environmental compartments, including air, water, soil, and sediments.

Mechanism Of Action

1,2,3,4,6,7-Hexabromo-dibenzo-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune function. Binding of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin to AhR leads to the activation of downstream signaling pathways, resulting in the induction of cytochrome P450 enzymes and the production of reactive oxygen species (ROS). ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cell death and tissue damage.

Biochemical And Physiological Effects

1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has been shown to have a wide range of biochemical and physiological effects, including developmental toxicity, immunotoxicity, neurotoxicity, and carcinogenicity. Exposure to 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin during critical periods of development can lead to developmental abnormalities, such as reduced birth weight, skeletal malformations, and altered behavior. 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has also been shown to suppress immune function and cause neurobehavioral deficits in animal models. In addition, 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), based on its ability to cause tumors in animal models.

Advantages And Limitations For Lab Experiments

1,2,3,4,6,7-Hexabromo-dibenzo-dioxin is a highly toxic and persistent compound that requires careful handling and disposal. Its toxicity and persistence make it a valuable tool for studying the toxicological properties of dioxins and other POPs. However, the use of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin in lab experiments is limited by its high cost, low solubility, and potential for environmental contamination.

Future Directions

Future research on 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin should focus on its environmental fate and transport, as well as its effects on human health. Studies should also investigate the mechanisms of action of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin and its metabolites, as well as the potential for synergistic effects with other environmental pollutants. In addition, the development of alternative methods for synthesizing 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin and other dioxins should be explored to reduce the environmental impact of their production.
Conclusion:
In conclusion, 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin is a highly toxic and persistent environmental pollutant that has gained significant attention in recent years. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the environmental and health impacts of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin and other dioxins.

Synthesis Methods

1,2,3,4,6,7-Hexabromo-dibenzo-dioxin is synthesized by the bromination of dibenzo-dioxin using a mixture of bromine and sulfuric acid. The reaction occurs at high temperature and produces a mixture of isomers, including 1,2,3,4,6,7-1,2,3,4,6,7-Hexabromo-dibenzo-dioxin, which is the most toxic isomer.

Scientific Research Applications

1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has been extensively studied for its toxicological properties and environmental fate. It is considered a persistent organic pollutant (POP) due to its long half-life in the environment and ability to bioaccumulate in living organisms. 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin has been found in various environmental matrices, including air, water, soil, and sediments, and has been detected in human tissues and breast milk.

properties

IUPAC Name

1,2,3,4,6,7-hexabromodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br6O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDHYIJHBJEYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908428
Record name 1,2,3,4,6,7-Hexabromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6,7-Hexabromo-dibenzo-dioxin

CAS RN

103456-42-4
Record name 1,2,3,4,6,7-Hexabromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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